molecular formula C₈H₈D₃N B1140537 2,3-Dimethylaniline-d3 CAS No. 57414-78-5

2,3-Dimethylaniline-d3

Cat. No. B1140537
CAS RN: 57414-78-5
M. Wt: 124.2
InChI Key:
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Description

2,3-Dimethylaniline-d3, also known as 2,3-Xylidine, is a chemical compound with the molecular formula C8H8D3N . It is a reference standard used for analytical testing within the food and beverage sector . The compound is used in the production of the drug mefenamic acid and the herbicide xylachlor .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylaniline-d3 is represented by the formula C8H8D3N . This indicates that the molecule consists of eight carbon atoms, eight hydrogen atoms, three deuterium atoms (a stable isotope of hydrogen), and one nitrogen atom .


Physical And Chemical Properties Analysis

2,3-Dimethylaniline-d3 is a neat product with a molecular weight of 124.20 . It has a boiling point of 221-222 °C and a melting point of 2.5 °C . The density of the compound is 0.993 g/mL at 25 °C .

Scientific Research Applications

Environmental Pollutant and Carcinogenicity Studies

2,3-Dimethylaniline-d3 has been a subject of interest in understanding the impact of environmental pollutants. It's a synthetic intermediate also found in tobacco smoke and as a metabolite of lidocaine. Research highlights its potential carcinogenicity in humans and classification as a rodent carcinogen. It is known for forming hemoglobin adducts in humans, indicating metabolic activation similar to typical arylamine carcinogens. Its unique pattern of DNA adducts, including unusual adducts from reactions with N-acetoxy-2,6-dimethylaniline, has been a significant focus of study, providing insights into its potential carcinogenic mechanisms (Gonçalves, Beland, & Marques, 2001).

Anticorrosion Properties

In the field of materials science, 2,3-Dimethylaniline-d3 has been utilized for its anticorrosion properties. Research shows that poly(2,3-dimethylaniline) synthesized using phosphoric acid exhibits better solubility and improved anticorrosion properties compared to polyaniline, expanding its potential applications in industrial materials and protective coatings (Ma, Huang, & Gan, 2013).

Biodegradation Studies

The biodegradation of 2,3-Dimethylaniline-d3, particularly its use in pesticide degradation and as an industrial pollutant, has been a topic of significant research interest. Studies have explored the oxidative deamination pathways and the formation of intermediates like 3-methylcatechol, using techniques like cyclic voltammetry for monitoring. This research is crucial in understanding environmental remediation processes and the safe disposal of industrial waste products (Brimecombe, Fogel, & Limson, 2006).

Molecular Toxicity and Neurodevelopmental Impact

Research on 2,3-Dimethylaniline-d3 also extends to its molecular toxicity and impact on neurodevelopment. Studies have shown that it and its metabolites can cause oxidative stress and neurodevelopmental toxicity, particularly affecting fetal brain development. This research is vital for understanding the potential health risks associated with exposure to this compound and developing safety guidelines (Chao et al., 2019).

Safety And Hazards

2,3-Dimethylaniline-d3 is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding release to the environment, wearing protective gloves/clothing/eye protection/face protection, and seeking immediate medical attention if exposed or feeling unwell .

properties

IUPAC Name

2-methyl-3-(trideuteriomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAKEQGKZNKUSU-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291368
Record name Benzenamine, 2-methyl-3-(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylaniline-d3

CAS RN

57414-78-5
Record name Benzenamine, 2-methyl-3-(methyl-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57414-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-methyl-3-(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301291368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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